Stereochemical Compliance: cis-Fused (3aR,7aS) Configuration vs. Diastereomeric Contaminants
The target compound is specified as a racemate of the cis‑fused diastereomer with absolute configuration (3aR,7aS) [1]. The alternative trans‑fused diastereomer (3aR,7aR) or the opposite cis enantiomer (3aS,7aR) are distinct chemical entities with different CAS numbers (e.g., 1486484-85-8) and different conformational landscapes . The ring junction stereochemistry dictates whether the bicyclic scaffold adopts a butterfly‑like geometry (cis) or a more extended shape (trans), which is expected to affect molecular recognition by chiral biological targets.
| Evidence Dimension | Ring‑junction stereochemistry |
|---|---|
| Target Compound Data | (3aR,7aS) cis-fused racemate (CAS 1212430-77-7) |
| Comparator Or Baseline | (3aS,7aR) opposite cis enantiomer (CAS 1486484-85-8); trans-fused diastereomer (hypothetical baseline) |
| Quantified Difference | Distinct CAS numbers and MDL identifiers reflect different three‑dimensional spatial arrangements. No quantitative conformational energy difference available from current open sources. |
| Conditions | NA — class‑level structural inference |
Why This Matters
For crystal engineering, asymmetric catalysis, or structure‑based drug design, the defined cis‑fused geometry provides a consistent topological scaffold, whereas diastereomeric mixtures introduce uncontrolled shape diversity that can confound SAR interpretation.
- [1] PubChem. IUPAC name and stereodescriptors for (3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine. View Source
